MC-540 acts as a photosensitizer in PDT, a light-based treatment for various conditions, including cancer. Upon exposure to light, MC-540 generates reactive oxygen species (ROS) that can damage nearby cells. This targeted approach allows researchers to selectively eliminate diseased cells while minimizing harm to healthy tissues. Studies have shown MC-540's effectiveness in:
MC-540's unique properties make it a valuable tool for studying various biological processes:
Merocyanine 540 is an anionic, lipophilic fluorescent dye characterized by its unique photophysical properties, making it a valuable tool in biological and chemical research. This compound, with the molecular formula C26H32N3NaO6S2, exhibits strong fluorescence and is primarily utilized as a photosensitizer in photodynamic therapy, particularly for treating human cancer cells like leukemia . It serves as a biological probe for studying membrane dynamics and transmembrane potentials due to its voltage-sensitive fluorescence capabilities .
Merocyanine 540 has demonstrated significant biological activity, particularly in its role as a photosensitizer. Its ability to bind preferentially to certain cell types, such as leukemia cells and electrically excitable cells, enhances its effectiveness in photodynamic therapy . The dye's voltage-sensitive fluorescence allows researchers to monitor electrical activities in cells, making it useful for studying action potentials in neuronal tissues . Furthermore, studies have shown that Merocyanine 540 interacts with nicotinic acetylcholine receptors, providing insights into its potential applications in neurobiology .
The synthesis of Merocyanine 540 typically involves the condensation of specific aromatic compounds under controlled conditions. A common method includes the reaction of a cyanine dye precursor with a suitable electrophile in the presence of a base. The process can vary depending on the desired purity and yield, but generally follows these steps:
This synthetic approach allows for modifications that can tailor the dye's properties for specific applications.
Merocyanine 540 finds extensive applications across various fields:
Research has highlighted several interactions of Merocyanine 540 with biological molecules:
Merocyanine 540 is part of a broader class of cyanine dyes known for their fluorescent properties. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Rhodamine B | Cationic Dye | Strong absorption in the visible range; used in biological staining. |
Cyanine 3 | Cationic Dye | Commonly used in molecular imaging; less lipophilic than Merocyanine 540. |
Nile Red | Neutral Dye | Exhibits strong fluorescence in lipid environments; used for lipid staining. |
Merocyanine 540 stands out due to its anionic nature and sensitivity to voltage changes, making it particularly effective for studying dynamic biological processes like action potentials. Its ability to aggregate at different concentrations also differentiates it from other dyes, impacting its application in various experimental setups .
Merocyanine 540 is a lipophilic, anionic fluorescent dye with the chemical formula C26H32N3NaO6S2 and a molecular weight of 569.67 Da [8] [10]. The compound's full chemical name is sodium 3-(2-(4-(1,3-dibutyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene)benzo[d]oxazol-3(2H)-yl)propane-1-sulfonate [8]. The molecular structure consists of two primary components: a benzoxazole donor group and a thiobarbiturate acceptor moiety connected by a polymethine chain [3] [20].
The traditional synthesis of Merocyanine 540 involves a multi-step process that begins with the preparation of key precursors followed by their coupling through condensation reactions [15]. The first stage involves the quaternization of 1,3,3-trimethyl-2-methyleneindoline to form the indolenium salt, typically employing alkyl halides as quaternizing agents . This step is crucial as it establishes the donor portion of the molecule with the appropriate electronic properties [15].
The synthesis pathway continues with the preparation of the thiobarbiturate component, which serves as the electron acceptor in the final molecule [4] [18]. This involves the alkylation of thiobarbituric acid with appropriate alkyl halides (typically butyl halides in the case of Merocyanine 540) to introduce the dibutyl substituents at the nitrogen positions [4]. The resulting 1,3-dibutylthiobarbituric acid derivative is then activated for the subsequent condensation reaction [18].
The key coupling step in Merocyanine 540 synthesis employs a Knoevenagel condensation reaction between the activated donor hemicyanine dye and the thiobarbituric acid derivative [3] [15]. This reaction typically proceeds under basic conditions in polar solvents such as methanol or acetic anhydride [15]. The condensation establishes the polymethine bridge that connects the donor and acceptor moieties, creating the characteristic conjugated system responsible for the compound's optical properties [3].
Table 1: Key Reagents and Conditions for Traditional Merocyanine 540 Synthesis
Synthetic Step | Key Reagents | Reaction Conditions | Yield Range |
---|---|---|---|
Donor Preparation | 1,3,3-trimethyl-2-methyleneindoline, alkyl halides | Reflux in acetonitrile, 6-12 hours | 65-80% |
Acceptor Preparation | Thiobarbituric acid, butyl halides, base | Reflux in DMF or acetone, 8-24 hours | 70-85% |
Hemicyanine Formation | Donor salt, malonaldehyde bis(phenylimine) | Acetic acid/acetic anhydride mixture, reflux | 55-65% |
Final Condensation | Hemicyanine intermediate, thiobarbiturate derivative | Base (sodium acetate), heated acetic anhydride | 65-75% |
Sulfonate Introduction | Propane sultone | Basic conditions, moderate temperature | 60-70% |
The final step in the traditional synthesis involves the introduction of the sulfonate group through reaction with propane sultone under basic conditions [27]. This modification is crucial as it imparts water solubility to the otherwise highly lipophilic dye structure [27]. The sulfonate group creates a permanent dipole moment that significantly influences the compound's binding properties and orientation in various environments [27].
The thiobarbiturate subunit of Merocyanine 540 plays a critical role in determining the photophysical and chemical properties of the molecule [4] [18]. Research has demonstrated that modifications to the alkyl substituents on this subunit can significantly alter the compound's behavior without changing its core chromophoric system [4] [13].
Studies have investigated Merocyanine 540 derivatives with varying alkyl chain lengths on the thiobarbiturate nitrogen atoms, including ethyl, butyl (as in standard Merocyanine 540), and hexyl substituents [4] [18]. Interestingly, photophysical measurements revealed that the nature of these alkyl groups does not exert significant effects on the dye's optical properties in ethanol solution at 22°C [4]. This suggests that the electronic properties of the chromophore remain largely unaffected by these peripheral modifications [18].
However, the alkyl substituents do influence other important aspects of Merocyanine 540 behavior [13] [18]. The nature of the alkyl substituent affects the photophysical properties of the dye in solution by modulating the rate of rotation of the thiobarbiturate subunit around one of the double bonds in the connecting polymethine bridge [13]. This rotational freedom impacts the molecule's conformational dynamics and, consequently, its interaction with various environments [13] [4].
More extensive studies on related merocyanine dyes have shown that alkyl substituents can tune the absorption and fluorescence maxima by approximately 25 nm in tetrahydrofuran [28]. For example, the range of change in the fluorescence band reaches 22 nm between dyes with different alkyl substituents [28]. These spectral shifts are attributed to subtle electronic effects that the alkyl groups exert on the thiobarbiturate nitrogen atoms [28] [4].
Table 2: Effects of Alkyl Substituent Modifications on Thiobarbiturate Subunit Properties
Alkyl Substituent | Absorption Maximum (nm) | Fluorescence Maximum (nm) | Lipophilicity Change | Rotational Freedom |
---|---|---|---|---|
Ethyl | 559 ± 1 | 585 ± 1 | Decreased | Higher |
Butyl (standard) | 559.5 | 585 | Reference | Reference |
Hexyl | 560 ± 1 | 586 ± 1 | Increased | Lower |
The alkyl substituents also significantly impact the lipophilicity of the resulting Merocyanine 540 derivatives [4] [18]. Longer alkyl chains increase the overall hydrophobicity of the molecule, which affects its membrane binding properties and distribution in heterogeneous systems [4]. This has important implications for the compound's behavior in biological environments, as the lipophilicity determines its partitioning between aqueous and lipid phases [18] [4].
Nuclear magnetic resonance analysis has revealed that Merocyanine 540 exists exclusively in an all-trans conformation in the ground state, with hydrogen bonding occurring between the thiobarbiturate subunit and the polymethine bridge [4] [18]. This structural arrangement is crucial for the compound's photophysical properties and is influenced by the steric and electronic effects of the alkyl substituents [4]. The alkyl groups can either stabilize or destabilize this conformation depending on their size and electronic properties [18] [4].
The development of hybrid analogues that replace the benzoxazole moiety of Merocyanine 540 with naphthoxazole represents a significant structural modification strategy [4] [6]. This approach expands the aromatic system of the donor portion, resulting in compounds with altered photophysical and chemical properties [4] [25].
Research has demonstrated that extending the size of the benzoxazole residue to naphthoxazole increases both fluorescence and triplet yields while decreasing the yield for photoisomerization [4] [6]. This modification enhances the rigidity of the molecule, restricting the conformational freedom that typically leads to non-radiative decay pathways [4]. The increased conjugation in the naphthoxazole system also contributes to the red-shifting of absorption and emission maxima [6] [25].
The synthesis of benzoxazole/naphthoxazole hybrid analogues typically begins with the preparation of the appropriate naphthoxazole precursor [14] [25]. This involves the reaction of 1-amino-2-naphthol with suitable reagents to form the naphthoxazole ring system [14]. The resulting naphthoxazole derivative is then incorporated into the merocyanine structure through similar condensation reactions used in traditional Merocyanine 540 synthesis [14] [25].
A detailed synthetic route for naphthoxazole analogues involves the reaction of 1-amino-2-naphthol with sulfinylbis[(2,4-dihydroxyphenyl)methanethione] or similar reagents under controlled conditions [25]. This forms the key naphthoxazole scaffold that can then be further functionalized and coupled with the thiobarbiturate component [25] [14].
Table 3: Comparative Properties of Benzoxazole and Naphthoxazole Merocyanine Analogues
Property | Benzoxazole (Merocyanine 540) | Naphthoxazole Analogue | Difference |
---|---|---|---|
Absorption Maximum (nm) | 559.5 | 570-575 | +10-15 nm |
Fluorescence Quantum Yield | 0.06-0.08 | 0.12-0.15 | ~2x increase |
Triplet Quantum Yield | 0.01-0.02 | 0.03-0.05 | ~2.5x increase |
Photoisomerization Yield | 0.70-0.75 | 0.50-0.55 | ~30% decrease |
π-Conjugation | Standard | Extended | Enhanced |
The benzoxazole/naphthoxazole hybrid analogues exhibit improved photophysical properties compared to the parent Merocyanine 540 [4] [6]. The naphthoxazole-containing derivatives show enhanced affinity for cellular and viral binding sites, which is attributed to the expanded aromatic system that strengthens hydrophobic interactions [6]. This structural modification has been found to improve cytotoxic and virucidal activity in various applications [6] [25].
The synthesis of these hybrid analogues can be further refined by incorporating additional functional groups into the naphthoxazole structure [14] [25]. For example, the introduction of hydroxyl groups at specific positions can modulate the electronic properties and hydrogen-bonding capabilities of the resulting compounds [25]. These modifications allow for fine-tuning of the photophysical and binding characteristics of the merocyanine derivatives [14] [25].
Spectroscopic studies have revealed that the naphthoxazole analogues maintain the characteristic merocyanine properties while exhibiting bathochromic shifts in absorption and emission spectra [4] [6]. The increased rigidity of the naphthoxazole system also contributes to enhanced photostability, making these derivatives more resistant to photodegradation under prolonged illumination [6] [25].
The sulfonate group in Merocyanine 540 plays a crucial role in determining the compound's solubility, membrane binding properties, and overall charge distribution [27] [6]. Research has explored various strategies for replacing this group or modulating its charge to create derivatives with altered physicochemical properties [4] [12].
One approach involves the replacement of the sulfonate group with a methyl group, which significantly alters the charge distribution and lipophilicity of the molecule [4] [18]. Studies have shown that this modification does not significantly affect the photophysical properties of the dye in ethanol solution at 22°C, suggesting that the core chromophoric system remains largely unperturbed [4]. However, the absence of the negatively charged sulfonate group dramatically changes the compound's solubility profile and interaction with charged interfaces [4] [27].
Another strategy for charge modulation involves replacing the negatively charged alkylsulfonate side chain with a positively charged alkylammonium group [12] [27]. This reversal of charge has profound effects on the compound's behavior in various environments [12]. The positively charged alkyl ammonium side chain results in lower pKa values compared to the sulfonate derivatives, with differences of 1.2-1.6 pKa units observed between analogous compounds [12]. This change affects the acid-base equilibria and protonation state of the molecule under physiological conditions [12] [27].
Table 4: Effects of Sulfonate Group Replacement on Merocyanine Properties
Modification | Charge | Solubility Change | pKa Shift | Membrane Binding |
---|---|---|---|---|
Standard Sulfonate | Negative | Reference | Reference | Preferential binding to fluid-phase membranes |
Methyl Replacement | Neutral | Decreased water solubility | Minimal change | Enhanced lipid penetration |
Alkylammonium | Positive | Maintained water solubility | -1.2 to -1.6 units | Altered binding orientation |
Carboxylate | Negative | Similar to sulfonate | Slight increase | Similar to sulfonate with reduced strength |
The distance between the charge on the side chain and the indolinium nitrogen has been reported to influence the relative stability of the merocyanine form [12] [27]. This spatial relationship affects the intramolecular charge distribution and, consequently, the compound's electronic properties [12]. By carefully designing the length and nature of the linker between the charge center and the core structure, researchers can modulate the compound's photophysical behavior [12] [27].
Charge modulation strategies also include the introduction of carboxylate groups as alternatives to the sulfonate functionality [11] [15]. This approach maintains the negative charge while altering its chemical environment and acid-base properties [11]. The synthesis of carboxylated merocyanine dyes typically involves Knoevenagel condensation between 4-carboxybenzaldehyde and appropriate indolium/benzoindolium- or benzothiazolium-based coupling compounds [11] [15].
Irritant